molecular formula C28H28N2O4S B2813328 2-[6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide CAS No. 902584-84-3

2-[6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide

Cat. No.: B2813328
CAS No.: 902584-84-3
M. Wt: 488.6
InChI Key: AYXDQKONTFSMRD-UHFFFAOYSA-N
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Description

The compound 2-[6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide features a quinoline core substituted at the 3-position with a 4-methylbenzenesulfonyl group and at the 1-position with an acetamide-linked 4-ethylphenyl moiety.

Properties

IUPAC Name

2-[6-ethyl-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O4S/c1-4-20-8-11-22(12-9-20)29-27(31)18-30-17-26(35(33,34)23-13-6-19(3)7-14-23)28(32)24-16-21(5-2)10-15-25(24)30/h6-17H,4-5,18H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXDQKONTFSMRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)CC)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide is a derivative of the quinoline family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy in various biological contexts.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups, contributing to its biological activity:

  • Quinoline Core : The 4-oxo-1,4-dihydroquinoline structure is known for its diverse biological properties, including antimicrobial and anticancer activities.
  • Sulfonamide Group : The presence of a sulfonamide moiety enhances solubility and may contribute to inhibitory effects on certain enzymes.
  • Ethyl and Methyl Substituents : These groups may influence the lipophilicity and overall pharmacokinetics of the compound.

Antimicrobial Activity

Research has shown that compounds with quinoline structures exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial DNA gyrase or topoisomerase IV, essential enzymes for bacterial replication.

Anticancer Properties

Several studies have reported that quinoline derivatives exhibit cytotoxic effects against cancer cell lines. For example, compounds structurally related to this compound have shown promise in inhibiting cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines. The proposed mechanism includes the induction of apoptosis through the activation of caspases and modulation of apoptotic pathways.

Cell Line IC50 (µM) Mechanism
MCF-712.5Apoptosis induction
A54915.0Cell cycle arrest

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Notably, it has shown activity against dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells. Inhibition of DHFR can lead to reduced cellular proliferation, making it a target for anticancer therapies.

Case Studies

  • In Vivo Efficacy : A study involving mice implanted with human tumor cells demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to control groups. The study concluded that the compound's ability to inhibit tumor growth was likely due to its dual action on both cellular proliferation and apoptosis pathways.
  • Synergistic Effects : In combination therapies with established chemotherapeutics like doxorubicin, this compound exhibited synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines. Such findings suggest potential applications in overcoming drug resistance.
  • Safety Profile : Toxicity studies indicate that while effective at therapeutic doses, higher concentrations lead to hepatotoxicity in animal models. This highlights the need for careful dose optimization in clinical settings.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Quinoline Core and Acetamide Side Chain

Table 1: Key Structural Differences and Implications
Compound Name 3-Position Substituent Acetamide Phenyl Substituent Molecular Features Potential Biological Implications Reference
Target Compound 4-Methylbenzenesulfonyl 4-Ethylphenyl Enhanced lipophilicity, sulfonyl stability Improved pharmacokinetics
2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide 4-Ethylbenzoyl 4-Ethylphenyl Benzoyl ester (electron-withdrawing) Reduced metabolic stability vs. sulfonyl
2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide Benzenesulfonyl 4-Chlorophenyl Chloro group (electron-withdrawing) Altered receptor binding affinity
Goxalapladib (CAS-412950-27-7) Trifluoromethyl biphenyl Piperidinyl/methoxyethyl Fluorine-rich, naphthyridine core Enhanced target specificity

Functional Group Analysis

  • Sulfonyl vs. Benzoyl Groups : The target compound’s 4-methylbenzenesulfonyl group (electron-withdrawing) likely increases stability compared to the 4-ethylbenzoyl analog, which may hydrolyze more readily due to ester lability .
  • Phenyl Substituents : The 4-ethylphenyl group in the target compound vs. 4-chlorophenyl in ’s analog alters electronic properties. Ethyl enhances lipophilicity, while chloro may polarize the ring, affecting binding interactions .
  • Heterocyclic Cores: Goxalapladib’s naphthyridine core (vs. quinoline) and trifluoromethyl groups suggest higher metabolic resistance and distinct target engagement (e.g., atherosclerosis pathways) .

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